2-Acetylaminocarbazole 2-Acetylaminocarbazole
Brand Name: Vulcanchem
CAS No.: 63020-20-2
VCID: VC18428387
InChI: InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8,16H,1H3,(H,15,17)
SMILES:
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

2-Acetylaminocarbazole

CAS No.: 63020-20-2

Cat. No.: VC18428387

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

2-Acetylaminocarbazole - 63020-20-2

Specification

CAS No. 63020-20-2
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name N-(9H-carbazol-2-yl)acetamide
Standard InChI InChI=1S/C14H12N2O/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8,16H,1H3,(H,15,17)
Standard InChI Key QYMUFCDNSROFHA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 2-acetylaminocarbazole is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol . The carbazole nucleus consists of two benzene rings fused to a pyrrole ring, while the acetamide substituent at the 2-position introduces hydrogen-bonding capabilities and polarity.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name2-(9H-carbazol-2-yl)acetamidePubChem
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC(=O)NPubChem
InChIKeyFXYYHFHQOYZNNW-UHFFFAOYSA-NPubChem
Melting PointNot reported-
SolubilityLimited aqueous solubilityInferred

Synthesis and Modification Strategies

Palladium-Catalyzed Amination

A pivotal synthetic route involves Pd(OAc)₂-mediated C–H amination, enabling direct functionalization of the carbazole scaffold. This method achieves regioselective acetamide installation at the 2-position via oxidative addition and transmetallation steps .

Table 2: Representative Synthetic Conditions

Reagent SystemYield (%)Key FeaturesSource
Pd(OAc)₂, ligand, base65–80Regioselective, scalablePMC
Chloroacetyl chloride72Forms intermediates for derivativesIJRPC

Post-Synthetic Modifications

The acetamide group serves as a handle for further derivatization. For example, hydrazine hydrate treatment yields hydrazinocetyl-carbazole intermediates, which undergo cycloaddition with isatin to form imidazo-indole hybrids with enhanced bioactivity .

Biological Activities and Mechanisms

Antitumor Properties

2-Acetylaminocarbazole derivatives demonstrate potent antiproliferative effects against cancer cell lines. In a 2020 study, N-substituted carbazole sulfonamides inhibited HepG2 hepatocellular carcinoma growth by 71.7% at 25 mg/kg, surpassing the efficacy of reference compound CA-4P . Mechanistic studies implicate topoisomerase II inhibition (IC₅₀ = 20 µg/mL) as a key mode of action .

Antibacterial Activity

N9-(Arylidenehydrazinoacetyl)-carbazole analogs exhibit broad-spectrum antibacterial activity. Derivatives 17d and 17e showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to ciprofloxacin .

Table 3: Select Biological Data

ActivityModel SystemResultSource
AntiproliferativeHepG2 cells71.7% tumor growth inhibitionIJRPC
Cholinesterase InhibitionAChE/BuChEIC₅₀ = 0.11–98.6 µMIJRPC
AntibacterialS. aureusMIC = 4 µg/mLIJRPC

Physicochemical Properties and Stability

Thermal Behavior

While direct data for 2-acetylaminocarbazole are unavailable, related N-acetyl-carbazoles exhibit enthalpy of fusion (ΔHₓ) values of 3.61 kcal/mol at 349.9 K . The compound is expected to decompose above 300°C based on carbazole thermostability trends.

Chromatographic Behavior

In gas chromatography, carbazole derivatives elute with Kovats retention indices of 2032 (non-polar SE-30 column) and 3214 (polar PEG-20M column) at 190°C . These values aid in analytical method development for quality control.

Applications and Future Directions

Pharmaceutical Development

The dual cholinesterase inhibition and anticancer activity position 2-acetylaminocarbazole as a multifunctional pharmacophore. Current research focuses on:

  • Hybrid molecules: Conjugation with NSAIDs for anti-inflammatory applications

  • Nanoformulations: Liposomal encapsulation to enhance bioavailability

  • Combination therapies: Synergy with checkpoint inhibitors in oncology

Material Science Applications

Carbazole-based polymers derived from 2-acetylaminocarbazole show promise in CO₂ capture (uptake: 1.2 mmol/g at 273 K) . The extended π-system enables applications in organic semiconductors and luminescent materials.

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